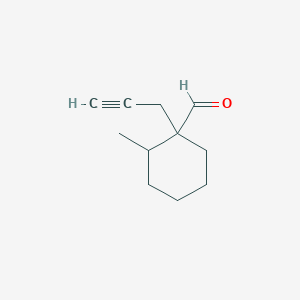
(3-Aminopropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)urea is an organic compound with the molecular formula C4H11N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions: (3-Aminopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with urea under controlled conditions. The reaction typically requires heating and may be catalyzed by acids or bases to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (3-Aminopropyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of halides or other electrophiles in the presence of a base.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.
科学的研究の応用
(3-Aminopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which (3-Aminopropyl)urea exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms and enzymatic reactions.
類似化合物との比較
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and material synthesis.
(3-Aminopropyl)trimethoxysilane: Similar applications in material science and surface chemistry.
Uniqueness: (3-Aminopropyl)urea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C4H11N3O |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
3-aminopropylurea |
InChI |
InChI=1S/C4H11N3O/c5-2-1-3-7-4(6)8/h1-3,5H2,(H3,6,7,8) |
InChIキー |
MXURTTXZWPAHAH-UHFFFAOYSA-N |
正規SMILES |
C(CN)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


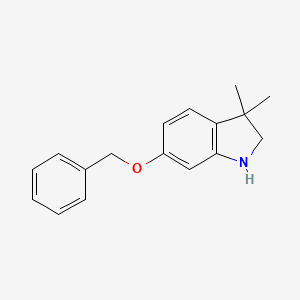
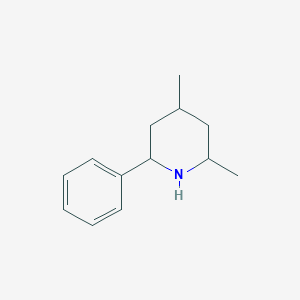
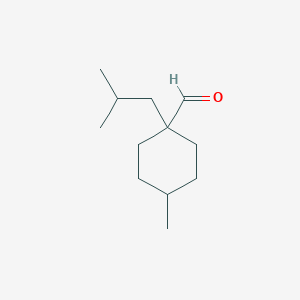
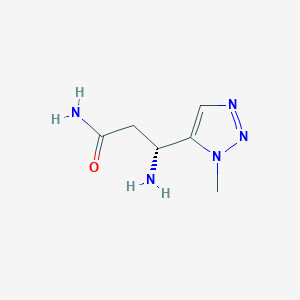
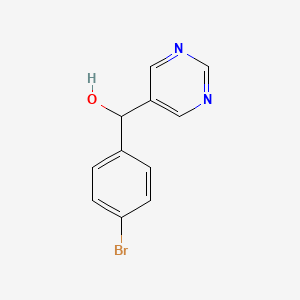
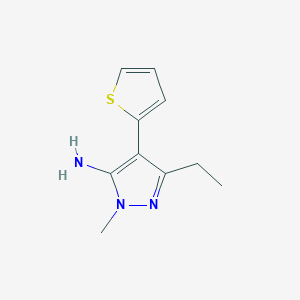
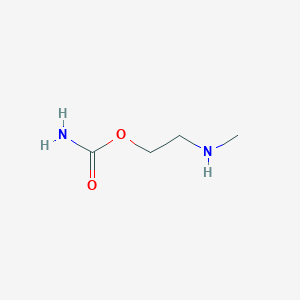
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
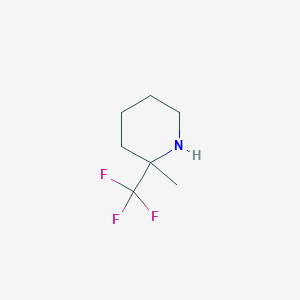
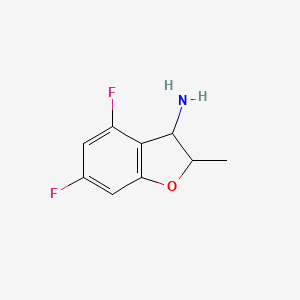
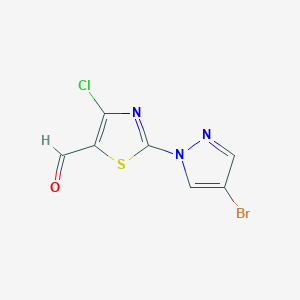
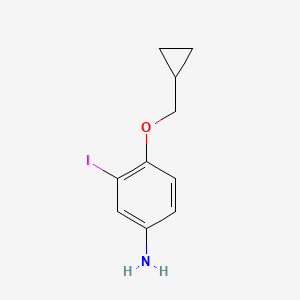
![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
